1,4-Diaminobutane dihydroiodide, also known as putrescine dihydroiodide, is an organic compound with the chemical formula C4H12N2I2. It appears as a white to light yellow crystalline powder and is highly soluble in water. This compound is derived from 1,4-diaminobutane through its reaction with hydroiodic acid. The molecular weight of 1,4-diaminobutane dihydroiodide is approximately 236.07 g/mol, and it has a melting point that varies depending on purity and form .
The compound exhibits basic properties due to the presence of two amino groups, which can form salts with acids. Its structural characteristics make it a versatile reagent in various chemical applications, particularly in organic synthesis and polymer chemistry .
There is no current information available on the specific mechanism of action of Putrescine Dihydroiodide.
Due to the lack of specific research on Putrescine Dihydroiodide, it's important to handle it with caution, assuming similar properties to Putrescine Dihydrochloride, which can be:
1,4-DBDI can be used as a starting material for the synthesis of various organic compounds, such as amides, imides, and heterocycles. For instance, it can be used to synthesize N-substituted amides through acylation reactions [].
1,4-DBDI can act as a cross-linking agent for polymers and biomolecules. It can form covalent bonds between two molecules containing functional groups like carboxylic acids or amines, thereby creating a network structure []. This property has applications in the development of hydrogels, drug delivery systems, and biomaterials [, ].
1,4-DBDI is a naturally occurring polyamine, also known as putrescine. It plays a role in various biological processes, such as cell growth, differentiation, and polyamine metabolism. Researchers use 1,4-DBDI to study these processes and their potential implications in various diseases [].
The synthesis of 1,4-diaminobutane dihydroiodide can be represented as:
The primary method for synthesizing 1,4-diaminobutane dihydroiodide involves the reaction of 1,4-diaminobutane with hydroiodic acid. This reaction typically occurs under controlled conditions to ensure purity and yield:
1,4-Diaminobutane dihydroiodide finds applications across various fields:
Several compounds share structural similarities with 1,4-diaminobutane dihydroiodide. Here are some comparable compounds:
Compound Name | Chemical Formula | Unique Features |
---|---|---|
1,4-Diaminobutane Dihydrochloride | C4H14Cl2N2 | Commonly used as a cross-linking agent in polymers. |
Putrescine | C4H12N2 | A toxic diamine formed during putrefaction; less soluble than its iodide counterpart. |
Cadaverine | C5H14N2 | A homologue of putrescine; involved in similar biological processes but longer chain. |
Spermidine | C7H18N4 | A polyamine that plays significant roles in cellular functions; more complex structure than putrescine. |
1,4-Diaminobutane dihydroiodide is unique due to its specific application in biochemical research and its interaction with stem cells. Its ability to form stable complexes with iodine enhances its solubility and reactivity compared to other similar compounds.